![molecular formula C6H4N4O2S B3023272 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine CAS No. 30536-22-2](/img/structure/B3023272.png)
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine
Overview
Description
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic organic compound . It has the chemical formula C6H4N4O2S . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of compounds similar to 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Scientific Research Applications
Anticancer Potential
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been studied as a potential anticancer agent. Researchers have synthesized a series of boron-based benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia. These compounds show promise in inhibiting cancer cell growth by addressing the hypoxic microenvironment within tumors .
Organic Photovoltaics
The benzo[c][1,2,5]thiadiazole motif is known for its strong electron-accepting properties. It has been explored in organic photovoltaics (solar cells) due to its ability to facilitate charge separation and transport. The compound’s π-conjugated structure makes it suitable for use in photovoltaic devices .
Fluorescent Sensors
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives can serve as fluorescent sensors. They have been investigated for detecting lipid droplets, mitochondria, and plasma membranes. These sensors find applications in bioimaging and cellular studies .
Visible-Light Organophotocatalysis
While the BTZ motif has been widely studied in photovoltaics, its potential as a visible-light organophotocatalyst remains underexplored. 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives could play a role in developing efficient photocatalytic systems for organic transformations .
Antiproliferative Activity
In vitro studies have indicated that certain derivatives of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine exhibit antiproliferative activity against cancer cells. For instance, wound healing ability inhibition was observed in A549 lung cancer cells treated with specific compounds .
Hypoxia Agents
As mentioned earlier, the synthesis of boron-based benzo[c][1,2,5]thiadiazoles represents a novel approach to developing hypoxia agents. These compounds may offer targeted therapies for hypoxic tumor regions .
Future Directions
In the field of medicinal chemistry, there is a growing interest in the development of boron-based heterocycles as potential therapeutic agents . The design and synthesis of new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia have been reported . This suggests potential future directions for research involving 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine and similar compounds.
Mechanism of Action
Target of Action
Similar compounds have been researched for their interaction with various molecular mechanisms such as interference of egfr phosphorylation, inhibition of glutathione transferase p1-1 (gstp1-1), and acting as nitrogen (ii) oxide donors .
Mode of Action
It’s known that the compound is part of the benzo[c][1,2,5]thiadiazole (btz) group, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group is a strongly electron-accepting moiety .
Biochemical Pathways
Compounds in the btz group have been used in photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Similar compounds have shown potential anticancer activity . More research is needed to fully understand the effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine. For instance, light can influence the activity of compounds in the BTZ group, which are used in photovoltaics and as fluorescent sensors .
properties
IUPAC Name |
4-nitro-2,1,3-benzothiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUTZNXOOLBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378269 | |
Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine | |
CAS RN |
30536-22-2 | |
Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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